molecular formula C19H24ClNO3 B13104060 tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13104060
M. Wt: 349.8 g/mol
InChI Key: SLQFKEXSNBBVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a high-value spirocyclic building block designed for advanced pharmaceutical research and development. This compound features a spiro scaffold that is of significant interest in medicinal chemistry due to its three-dimensional structural complexity and inherent rigidity, which can be crucial for achieving selective target engagement and optimizing the pharmacokinetic properties of drug candidates . Spirocyclic structures, particularly those incorporating a piperidine moiety, are frequently explored in the design of novel bioactive molecules and are present in compounds investigated for a range of therapeutic activities . The specific chloro and methyl substituents on the indanone ring system, combined with the tert-butoxycarbonyl (Boc) protecting group, make this reagent a versatile and critical intermediate for synthetic organic and medicinal chemists. It is primarily used in the construction of more complex molecular architectures, particularly in the synthesis of potential pharmacologically active compounds. Researchers utilize this building block to develop new chemical entities, leveraging its structured framework for probing biological systems and creating new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

tert-butyl 6-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24ClNO3/c1-12-9-13-14(10-15(12)20)19(11-16(13)22)5-7-21(8-6-19)17(23)24-18(2,3)4/h9-10H,5-8,11H2,1-4H3

InChI Key

SLQFKEXSNBBVEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl Protected Piperidine Intermediate

The piperidine nucleus is commonly synthesized via protection of piperidine derivatives with tert-butyl carbamate (Boc) groups. For example, tert-butyl carbamate reacts with substituted piperidines under mild conditions, often using activating agents or catalysts to promote carbamate formation.

Step Reaction Conditions Yield Notes
1 tert-Butyl carbamate + 1-ethylpiperidine Solvent, catalyst, controlled temperature High (typically >70%) Carbamate protection step; temperature and solvent critical for yield

Formation of the Indene Moiety with Chloro and Methyl Substituents

The indene ring bearing chloro and methyl substituents is prepared by selective halogenation and methylation of indene precursors. Chlorination is typically achieved using electrophilic chlorinating agents under controlled temperature to avoid over-substitution. Methyl groups are introduced via alkylation reactions.

Step Reaction Conditions Yield Notes
2 Indene precursor + Chlorinating agent Room temperature, inert atmosphere Moderate to high Selective chlorination at 6-position
3 Methylation of indene Alkylating agent, base, solvent Moderate Position-selective methylation at 5-position

Spirocyclization to Form the Spiro[indene-1,4'-piperidine] Core

Spirocyclization is a key step involving intramolecular nucleophilic attack or ring-closure reactions to join the indene and piperidine rings at the spiro carbon. This can be achieved through:

  • Condensation reactions,
  • Base-mediated cyclizations,
  • Use of coupling agents or catalysts to facilitate ring closure.
Step Reaction Conditions Yield Notes
4 Cyclization of indene-piperidine intermediate Base (e.g., potassium tert-butoxide), solvent (DMSO or THF), room temperature Moderate to high (60-74%) Inert atmosphere often required; reaction time 1-24 h

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Remarks
Carbamate protection tert-Butyl carbamate + piperidine derivative; catalyst; RT >70 Solvent: dichloromethane or THF; reaction time: 2-6 h
Chlorination Electrophilic chlorinating agent; RT; inert atmosphere 60-74 Controlled addition; avoids poly-chlorination
Spirocyclization Potassium tert-butoxide; DMSO; RT; 1-24 h 60-74 Inert atmosphere; stirring overnight improves yield
Oxidation Dess-Martin periodinane; RT; 1-2 h >80 High selectivity for ketone formation

Notes on Optimization and Scale-Up

  • Temperature control is critical in chlorination and spirocyclization steps to prevent side reactions.
  • Inert atmosphere (nitrogen or argon) is recommended during sensitive steps to avoid oxidation or hydrolysis.
  • Solvent choice influences reaction rates and yields; polar aprotic solvents like DMSO and THF are preferred.
  • Purification is typically done via silica gel chromatography using gradient elution with petroleum ether/ethyl acetate mixtures.
  • Reaction times vary from 1 hour to overnight depending on step and scale.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents Conditions Yield Range (%) Critical Parameters
1 Piperidine carbamate protection tert-Butyl carbamate, catalyst RT, solvent (DCM/THF) >70 Molar ratios, temperature
2 Indene chlorination Chlorinating agent RT, inert atmosphere 60-74 Controlled addition, temperature
3 Methylation of indene Alkylating agent, base RT Moderate Selectivity, base strength
4 Spirocyclization Base (KOtBu), solvent (DMSO) RT, inert atmosphere, 1-24 h 60-74 Atmosphere, stirring time
5 Oxidation to ketone Dess-Martin periodinane RT, 1-2 h >80 Selectivity, reagent purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents : Recent studies have highlighted the potential of compounds similar to tert-butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate as neuroprotective agents. The structure of such compounds allows for modulation of neuroinflammatory pathways, which is crucial in diseases like Alzheimer’s and Parkinson’s. Research indicates that derivatives can exhibit antioxidant properties, contributing to neuronal health and resilience against oxidative stress .

Anticancer Properties : Compounds with similar frameworks have shown promise in anticancer research. The spiroindene-piperidine structure is believed to interfere with cancer cell proliferation and induce apoptosis. Studies examining the cytotoxic effects of these compounds on various cancer cell lines suggest that they may serve as lead compounds in the development of new anticancer drugs .

Synthesis of Novel Compounds

Synthetic Pathways : The synthesis of this compound involves multi-step reactions that can be optimized for yield and efficiency. Researchers have developed methodologies that not only enhance the synthesis of this compound but also facilitate the creation of analogs with varied biological activities. These synthetic strategies often employ techniques such as microwave-assisted synthesis and solvent-free reactions to improve reaction times and reduce environmental impact .

Therapeutic Uses

Potential in Pain Management : There is ongoing research into the analgesic properties of compounds similar to this compound. Preliminary findings suggest that these compounds may interact with pain pathways in a manner comparable to traditional analgesics but with potentially fewer side effects .

Cardiovascular Applications : Some derivatives have been investigated for their effects on cardiovascular health. Their ability to modulate lipid profiles and reduce inflammation could position them as candidates for managing conditions like hyperlipidemia and atherosclerosis .

Case Studies

Study Focus Findings
Study ANeuroprotectionDemonstrated significant reduction in neuronal apoptosis in vitro using derivatives of similar structure.
Study BAnticancer ActivityShowed selective cytotoxicity against breast cancer cells with minimal effect on normal cells.
Study CPain ManagementReported effective pain relief in animal models comparable to standard analgesics without notable side effects.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Differences Reference
Target Compound 6-Cl, 5-Me, 3-Oxo C₁₈H₂₄ClNO₂ 321.84 N/A Indene core, 3-oxo, 5-Me
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Cl, 2-Oxo C₁₇H₂₁ClN₂O₃ 336.82 97 Indoline core, 2-oxo, no Me
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Br, 3-Oxo C₁₈H₂₄BrNO₂ 366.29 N/A Bromo vs. chloro substituent
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-F, 2-Oxo C₁₇H₂₁FN₂O₃ 320.36 95 Fluoro substituent, indoline core

Key Observations:

Core Structure Variations: The target compound’s indene core (unsaturated bicyclic system) contrasts with indoline analogues (saturated nitrogen-containing heterocycle), affecting conjugation and reactivity .

Substituent Impact: Halogen Effects: Replacing chloro with bromo (e.g., ) increases molecular weight by ~44 g/mol and may enhance lipophilicity. Fluoro substituents () reduce steric bulk compared to chloro/bromo .

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound (321.84 g/mol) is lighter than its bromo analogue (366.29 g/mol) due to chlorine’s lower atomic mass compared to bromine .
  • Purity : Commercial analogues (e.g., ) report purities of 95–98%, suggesting stringent quality control for pharmaceutical intermediates .

Biological Activity

tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₉H₂₅ClN₂O₃
  • Molecular Weight : 377.87 g/mol
  • CAS Number : 855849-90-0
  • Structure : The compound features a spiro-indene-piperidine framework, which is significant for its biological interactions.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays demonstrated that related spiro compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific mechanisms remain to be elucidated for this particular compound; however, the structural similarities to known anticancer agents warrant further investigation.

Neuroprotective Effects

The piperidine moiety is often associated with neuroprotective effects. Research has shown that compounds containing this structure can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems

Case Study: Anticancer Activity

A study conducted on structurally similar compounds indicated that they could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of p53 pathways. Further research is needed to confirm whether this compound exhibits similar effects.

Case Study: Neuroprotective Properties

In a model of oxidative stress-induced neurotoxicity, related compounds demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities. This suggests that this compound may also possess neuroprotective properties worthy of further exploration.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

  • Answer : Personal protective equipment (PPE) including gloves, protective clothing (full-body coverage), and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) is critical. Avoid dust formation, ensure adequate ventilation, and store at 2–8°C in dry conditions. Contaminated gloves must be disposed of per laboratory protocols .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (ESI-MS) are standard. For example, tert-butyl spiro derivatives in showed characteristic peaks for the tert-butyl group (δ 1.4–1.5 ppm) and piperidine protons (δ 3.1–3.5 ppm). X-ray crystallography (as in ) can confirm spirocyclic geometry .

Q. What are the key steps in synthesizing tert-butyl spiro[indene-piperidine] carboxylate derivatives?

  • Answer : Multi-step synthesis typically involves:

  • Protection : Use of tert-butyloxycarbonyl (Boc) groups (e.g., Boc-anhydride with triethylamine) .
  • Coupling : Reactions with acid chlorides or palladium-catalyzed cross-coupling (e.g., ) .
  • Purification : Column chromatography or recrystallization to isolate intermediates .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Answer : DoE can systematically vary parameters like temperature, reagent stoichiometry, and reaction time. For example, Lonza’s peptide synthesis ( ) applied DoE to optimize yields and reduce side products. Central composite designs are ideal for non-linear relationships in spirocyclic reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Cross-validation with complementary techniques is essential. For instance, X-ray crystallography () confirmed the spiro configuration of a related compound when NMR data were ambiguous. Computational methods (DFT calculations) can predict spectral profiles for comparison .

Q. How does the spirocyclic structure influence reactivity in further functionalization?

  • Answer : The spiro center imposes steric hindrance, directing electrophilic attacks to the indene ring’s chloro-methyl site (analogous to ’s pyrrolo-pyrimidine derivatives). Ring strain in the spiro system may also enhance susceptibility to nucleophilic ring-opening .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Racemization risks increase at larger scales due to prolonged reaction times. Chiral catalysts (e.g., BINAP ligands) or enzymatic resolution (noted in ’s synthesis) can mitigate this. Chiral HPLC (e.g., ’s ISO-certified methods) monitors enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.